molecular formula C8H11B B1351024 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene CAS No. 17016-12-5

5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene

Cat. No. B1351024
CAS RN: 17016-12-5
M. Wt: 187.08 g/mol
InChI Key: XCDJEPZLSGMJSM-UHFFFAOYSA-N
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Description

5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene, also known as 5-BMBCH, is an organic compound belonging to the class of bicyclic heterocycles. It is a versatile compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Polymer Chemistry Applications

  • Polymerization Catalysts : The compound plays a role in the Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. Such derivatives include 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene and its esters, used in addition polymerizations to obtain cycloaliphatic polyolefins with functional groups (Mathew et al., 1996).
  • Synthesis and Characterization of Alicyclic Polymers : Research has been conducted on alicyclic polymers designed for 193 nm photoresist materials. These are based on copolymers and terpolymers of derivatives, including 5-(hydroxymethyl)-2-norbornene-2-methanol (Okoroanyanwu et al., 1998).

Organic Synthesis and Reactions

  • Reactions with Palladium Catalysts : The compound is involved in reactions with palladium, such as the insertions of norbornene derivatives into the palladium−methyl bond, facilitating the study of metal-catalyzed addition polymerization (Kang & Sen, 2004).
  • Synthesis of Nitrogen-Rich Salts : It's used in the synthesis of nitrogen-rich salts and their derivatives, with applications in various chemical reactions and potential utility in material sciences (Laus, Kahlenberg & Schottenberger, 2016).
  • Study of Photoreactions : Investigations into the photoreactions of derivatives, which can lead to new types of skeletal rearrangements, are significant for understanding and harnessing photochemical processes (Kumagai, Honda & Mukai, 1985).

Spectroscopic Studies

  • Pyrolysis-Mass Spectrometry and Microwave Spectroscopy : The derivatives of 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene have been studied using pyrolysis-mass spectrometry and microwave spectroscopy, providinginsight into their thermal behavior and chemical structure (Sakaizumi et al., 1997).

Chemical Reactions and Derivatives

  • Formation of Bicyclic Compounds : Research has shown the potential to form new bicyclic compounds through reactions involving 5-(bromomethyl)cycloheptene, which is structurally related to 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene (Maccorquodale & Walton, 1989).
  • Synthesis of Aminoethyl Derivatives : There has been synthesis and study of various derivatives of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene, showing the versatility of such compounds in creating a range of chemically interesting molecules (Kas’yan et al., 2002).

Liquid Crystal Applications

  • Inducing Smectic Layering in Liquid Crystals : Derivatives have been used to study the induction of smectic layering in nematic liquid crystals, which has implications in the field of materials science, particularly in the development of new types of liquid crystal displays (Small & Pugh, 2002).

Catalysis and Polymerization

  • Block Copolymers Formation : The compound is involved in the formation of block copolymers by ring-opening polymerization, an area of considerable interest for creating new polymeric materials with specific properties (Greene et al., 1988).

properties

IUPAC Name

5-(bromomethyl)bicyclo[2.2.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDJEPZLSGMJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379792
Record name 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene

CAS RN

17016-12-5
Record name 5-(bromomethyl)bicyclo[2.2.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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